2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is a chemical compound with the molecular formula C₁₇H₁₆N₆O₄. It falls within the class of hydrazides and exhibits interesting properties due to its structural features.
Structure: The compound consists of a central acetohydrazide core with two aromatic substituentsa 2,4-dibromophenyl group and a 3-methoxyphenyl group. The E configuration indicates that the methoxyphenyl group is on the same side as the acetohydrazide moiety.
Preparation Methods
Synthetic Routes: The synthesis of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide involves condensation reactions. One common method is the reaction between 2,4-dibromobenzaldehyde and 3-methoxyacetohydrazide in the presence of a base (such as sodium hydroxide or potassium hydroxide).
Reaction Conditions: The reaction typically occurs in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) at elevated temperatures. Isolation and purification steps follow.
Industrial Production: While industrial-scale production details are scarce, researchers often prepare this compound in the laboratory for specific applications.
Chemical Reactions Analysis
Reactivity: 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide can undergo various reactions
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, hydrazine hydrate is used for reduction.
Major Products: The major products depend on the specific reaction. For instance, reduction yields the hydrazine derivative.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, coordination chemistry, and ligand properties.
Biology and Medicine: Investigations focus on potential biological activities, such as antimicrobial or antitumor effects.
Industry: Its use in organic synthesis and material science is of interest.
Mechanism of Action
Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways: Further studies are needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
Uniqueness: Its combination of bromine substitution and methoxyphenyl group makes it distinct.
Similar Compounds: Other acetohydrazides, such as 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide, exhibit similar structural features.
Remember that this compound’s applications and mechanisms are still areas of active research
Properties
Molecular Formula |
C16H15Br2N3O2 |
---|---|
Molecular Weight |
441.12 g/mol |
IUPAC Name |
2-(2,4-dibromoanilino)-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15Br2N3O2/c1-23-13-4-2-3-11(7-13)9-20-21-16(22)10-19-15-6-5-12(17)8-14(15)18/h2-9,19H,10H2,1H3,(H,21,22)/b20-9+ |
InChI Key |
LEBIGWSAHZHJFP-AWQFTUOYSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2)Br)Br |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)CNC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.